molecular formula C12H14N4OS B2943675 2-Thiophen-3-yl-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone CAS No. 2320213-56-5

2-Thiophen-3-yl-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone

Cat. No. B2943675
CAS RN: 2320213-56-5
M. Wt: 262.33
InChI Key: QBBLEQLCGHIJBI-UHFFFAOYSA-N
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Description

2-Thiophen-3-yl-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 2-Thiophen-3-yl-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone is not fully understood. However, it has been suggested that the compound interacts with specific targets in cells, leading to the inhibition of cell growth and proliferation. Studies have also shown that the compound can induce apoptosis, a programmed cell death process, in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Thiophen-3-yl-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone have been extensively studied. The compound has been found to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. It has also been shown to inhibit the growth of fungal and bacterial cells. In addition, the compound has been studied for its potential use in drug delivery systems, as it can be easily incorporated into various drug formulations.

Advantages and Limitations for Lab Experiments

The advantages of using 2-Thiophen-3-yl-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone in lab experiments include its ease of synthesis and availability, its ability to inhibit the growth of cancer cells, and its potential use in drug delivery systems. However, there are also limitations to using this compound in lab experiments, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of 2-Thiophen-3-yl-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone. These include further studies to fully understand its mechanism of action, the development of new drug formulations incorporating this compound, and the exploration of its potential use in other fields of scientific research, such as materials science and catalysis. Additionally, studies are needed to determine the toxicity and potential side effects of this compound, which will be important for its future use in various applications.
In conclusion, 2-Thiophen-3-yl-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone is a compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Further studies are needed to fully understand the potential of this compound and its future applications.

Synthesis Methods

The synthesis of 2-Thiophen-3-yl-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone involves the reaction of 2-thiophenecarboxaldehyde with 3-azido-1-(triazol-1-yl)methylazetidine in the presence of a catalyst. The reaction yields the desired compound in good yield and purity. This method has been optimized and extensively used for the synthesis of 2-Thiophen-3-yl-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone.

Scientific Research Applications

2-Thiophen-3-yl-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone has been studied for its potential applications in various fields of scientific research. This compound has been found to exhibit anticancer, antifungal, and antibacterial properties. It has also been studied for its potential use in drug delivery systems and as a photodynamic therapy agent. Scientists are also exploring its use in the development of new materials and as a catalyst in chemical reactions.

properties

IUPAC Name

2-thiophen-3-yl-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4OS/c17-12(5-10-1-4-18-9-10)15-6-11(7-15)8-16-3-2-13-14-16/h1-4,9,11H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBBLEQLCGHIJBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC2=CSC=C2)CN3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(thiophen-3-yl)-1-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidin-1-yl}ethan-1-one

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